7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
Properties
CAS No. |
5705-25-9 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
7,7-dimethyl-2-oxo-5,8-dihydro-1H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H12N2O2/c1-11(2)4-9-8(6-15-11)3-7(5-12)10(14)13-9/h3H,4,6H2,1-2H3,(H,13,14) |
InChI Key |
WIOGEJFYWIFDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C=C(C(=O)N2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction Using Aromatic Aldehydes, Malononitrile, and 5,5-Dimethyl-1,3-cyclohexanedione
One of the primary synthetic routes to this compound involves a three-component reaction between aromatic aldehydes, malononitrile, and 5,5-dimethyl-1,3-cyclohexanedione. This method leverages the Knoevenagel condensation followed by cyclization to form the pyrano[4,3-b]pyridine core.
- Reaction conditions : Typically performed in refluxing solvents such as ethanol or acetic acid.
- Yields : High yields are reported, often exceeding 70%.
- Mechanism : The aldehyde and malononitrile undergo Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate, which then reacts with 5,5-dimethyl-1,3-cyclohexanedione to form the fused heterocyclic system.
This method is well-documented and provides a versatile approach to synthesize various derivatives by changing the aromatic aldehyde component.
Reaction with Acetic Anhydride and Pyridine
Further functionalization of the compound can be achieved by reacting the 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivative with acetic anhydride in the presence of pyridine.
- Procedure : In an oven-dried flask, the compound (1 mmol) is mixed with acetic anhydride (1 mL) and a catalytic amount of pyridine (0.1 mL), then refluxed at 85 °C.
- Outcome : Instead of the expected acetylated product, the reaction yields 1,3-oxazine derivatives, indicating a ring transformation under these conditions.
- Yields : The isolated yields of these oxazine derivatives range from 60% to 75%, depending on the substituents on the aromatic ring.
- Significance : This reaction pathway highlights the chemical versatility of the starting compound and provides access to structurally diverse heterocycles.
Alternative Synthesis via 2-Amino-4-aryl-7-methyl-5-oxo-4,5-dihydropyrano[3,4-e]oxazin-2(5H)-ylidene-3-oxobutanenitrile
Another synthetic approach involves the use of 2-amino-4-aryl-7-methyl-5-oxo-4,5-dihydropyrano[3,4-e]oxazine derivatives as intermediates, which upon reaction with acetic anhydride under similar conditions produce related carbonitrile compounds in high yields.
Research Data and Analysis
Reaction Conditions and Yields Table
| Entry | Starting Material | Reagents & Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| 1 | Aromatic aldehyde + malononitrile + 5,5-dimethyl-1,3-cyclohexanedione | Reflux in ethanol | 7,7-Dimethyl-2-oxo-pyrano[4,3-b]pyridine-3-carbonitrile | 70-85 |
| 2 | 2-Amino-4-aryl-7,7-dimethyl-5-oxo-pyrano derivative | Acetic anhydride, pyridine, reflux at 85 °C | 1,3-Oxazine derivatives | 60-75 |
| 3 | 2-Amino-4-aryl-7-methyl-5-oxo-4,5-dihydropyranooxazine | Acetic anhydride, pyridine, reflux at 85 °C | Oxazinylidene-3-oxobutanenitrile derivatives | High |
Structural Characterization
X-ray crystallography studies of related compounds such as 2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxy-phenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile have been performed to confirm the molecular structure and stereochemistry.
- Crystal system : Monoclinic, space group C2/c.
- Unit cell parameters : a = 30.130(8) Å, b = 8.825(2) Å, c = 16.021(4) Å, β = 103.293(4)°.
- Data quality : R-factor (R1) = 0.0445, indicating good crystallographic data.
- Atomic coordinates and displacement parameters have been precisely determined, supporting the structural assignments and purity of the synthesized compounds.
Reaction Mechanism Insights
- The initial condensation forms a conjugated nitrile intermediate.
- Cyclization occurs via nucleophilic attack of the diketone enolate on the nitrile carbon.
- Under acetic anhydride and pyridine conditions, ring transformations occur leading to oxazine derivatives, likely through acetylation and subsequent rearrangement.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. The conditions vary depending on the specific reaction but generally involve standard laboratory techniques .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound with a pyran ring fused to a pyridine ring, possessing a unique structure due to the combination of these rings and dimethyl and carbonitrile substituents. It has various applications in scientific research, including chemistry, medicine, and industry.
Scientific Research Applications
- Chemistry 7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile serves as a building block in synthesizing more complex heterocyclic compounds.
- Medicine This compound is under investigation for potential therapeutic properties, including anticancer and antimicrobial activities.
- Industry It is used in developing materials with specific properties, such as fluorescence.
Chemical Reactions
7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions:
- Oxidation This compound can be oxidized to form corresponding oxo derivatives.
- Reduction Reduction reactions can yield reduced forms of the compound.
- Substitution Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. The conditions vary depending on the specific reaction but generally involve standard laboratory techniques. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS: 123990-50-1)
- Structural Differences : Replaces the 2-oxo group with a chlorine atom at position 2.
- Properties : Molecular formula C₁₁H₁₁ClN₂O (MW: 222.67), higher lipophilicity (predicted logP: 1.9 vs. ~1.5 for the target compound) due to the chloro substituent.
- Synthesis : Prepared via phosphorylation of the 2-oxo precursor with POCl₃ under reflux .
Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate
- Structural Differences : Substitutes the 3-carbonitrile with an ethyl carboxylate ester.
- Properties : Reduced polarity compared to the nitrile derivative, altering solubility (e.g., increased solubility in organic solvents).
- Synthesis: Likely involves esterification or cyclocondensation with ethyl cyanoacetate .
2,4-Diamino-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- Structural Differences : Incorporates a chromene ring fused to the pyridine, adding a hydroxyl-methoxyphenyl substituent.
- Properties : Extended conjugation increases molecular weight (MW: ~385) and complexity (Topological Polar Surface Area: >100 Ų).
- Synthesis : Formed via Michael addition and cyclization steps involving dimedone and aryl aldehydes .
- Activity : Chromene derivatives often exhibit anticancer and antimicrobial properties due to planar aromatic systems .
Functional Group Variations and Impact on Properties
Key Observations :
Biological Activity
7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Chemical Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 298.35 g/mol
- IUPAC Name : 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Synthesis
The synthesis of 7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves a multi-step process starting from readily available precursors. One common method includes the reaction of 1,1-dimethyl-3,5-cyclohexanedione with malononitrile and appropriate aldehydes under reflux conditions in ethanol to yield the desired product .
Anticancer Activity
The compound has shown promising anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. Specifically, it has been reported to inhibit tubulin polymerization which leads to G2/M phase cell cycle arrest and subsequent apoptosis in various cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis via caspase activation |
| HCT116 | 10.0 | Inhibition of tubulin polymerization |
| A375 | 8.0 | G2/M phase cell cycle arrest |
Antiviral Activity
Recent studies have explored the antiviral potential of this compound against various viruses. It has shown activity against the Tobacco Mosaic Virus (TMV) by inhibiting its coat protein assembly, suggesting a mechanism that could be leveraged for antiviral drug development .
Other Biological Activities
Beyond anticancer and antiviral properties, 7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile exhibits other biological activities such as:
- Antifungal Activity : Demonstrated efficacy against certain fungal strains.
- Insecticidal Properties : Exhibits toxicity towards specific insect pests.
Case Studies and Research Findings
A significant study by Alblewi et al. (2019) demonstrated that derivatives of this compound could significantly reduce cell invasion and migration in cancer models. The study utilized a variety of substituted analogs to assess their effects on cellular behavior and found that certain modifications enhanced their biological activity .
Another research highlighted the structure–activity relationship (SAR) of the compound and its analogs. The findings indicated that specific substitutions at various positions on the pyrano-pyridine scaffold could enhance selectivity and potency against targeted biological pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile, and how do reaction conditions influence yields?
- Methodology : Multi-step one-pot reactions under reflux conditions using ethanol or methanol as solvents, with catalysts like piperidine or ammonium acetate, are common. For example, cyclocondensation of ketones or aldehydes with malononitrile derivatives in the presence of ethanol and catalytic bases can yield the target compound. Reaction time (3–6 hours) and temperature (60–80°C) significantly affect yields (e.g., 72–95% yields reported in analogous syntheses) .
- Key Data : IR spectroscopy (2200–2260 cm⁻¹ for nitrile groups, 1650–1745 cm⁻¹ for carbonyls) and NMR (δ 1.08–1.29 ppm for methyl groups, δ 5.71–7.53 ppm for aromatic protons) are critical for structural validation .
Q. How can researchers resolve spectral data contradictions (e.g., unexpected NMR shifts) during structural elucidation?
- Methodology : Use 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous signals. For instance, unexpected downfield shifts in aromatic protons may indicate hydrogen bonding or electron-withdrawing effects from adjacent nitrile groups. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
- Case Study : In a related pyridine-carbonitrile derivative, discrepancies between calculated and observed δ values for CH-pyran protons were resolved via NOESY correlations, confirming steric effects from the 7,7-dimethyl substituents .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodology : Recrystallization from ethanol or dimethylformamide (DMF) is preferred due to the compound’s moderate solubility. Column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for impurities with similar polarity .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of 7,7-dimethyl-2-oxo-tetrahydro-2H-pyrano-pyridine-carbonitrile derivatives?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, cytochrome P450 enzymes) using crystal structures from the PDB. Pharmacokinetic parameters (logP, bioavailability) can be predicted via SwissADME or QikProp. For example, analogs showed moderate binding affinity (ΔG ≈ −8.5 kcal/mol) to cancer-related targets in silico .
- Validation : Correlate computational predictions with in vitro assays (e.g., IC₅₀ values in cytotoxicity studies) .
Q. What mechanistic insights explain the regioselectivity of substituents in pyrano-pyridine-carbonitrile synthesis?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to identify kinetic vs. thermodynamic control. For example, steric hindrance from 7,7-dimethyl groups directs electrophilic attack to the less hindered C-3 position .
- Experimental Support : Kinetic studies (monitoring reaction progress via HPLC) and isotopic labeling (¹³C tracing) validate computational findings .
Q. How do crystallographic data inform the conformational stability of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals bond angles, torsion angles, and packing motifs. For a structurally similar compound, SCXRD showed a monoclinic lattice (space group P21/n) with intramolecular hydrogen bonds stabilizing the pyran ring .
- Implications : Conformational rigidity from the fused pyrano-pyridine system enhances thermal stability (e.g., mp >250°C in derivatives) .
Q. What strategies address discrepancies between predicted and observed biological activity in derivatives?
- Methodology : Re-evaluate QSAR models by incorporating steric/electronic descriptors (e.g., Hammett σ values, molar refractivity). For instance, overestimation of anti-inflammatory activity in analogs was traced to inadequate solvation models in docking studies .
- Mitigation : Use hybrid QM/MM simulations to refine binding energy calculations and validate with isothermal titration calorimetry (ITC) .
Theoretical and Methodological Frameworks
Q. How can researchers integrate this compound into a broader theoretical framework (e.g., heterocyclic chemistry or drug design)?
- Approach : Link synthetic pathways to conceptual frameworks like Baldwin’s rules for cyclization or bioisosteric replacement strategies (e.g., nitrile as a carboxylate surrogate). For example, the pyrano-pyridine core mimics flavonoid scaffolds, enabling exploration of antioxidant or kinase-inhibitory activity .
Q. What experimental designs optimize the scalability of synthetic protocols while minimizing byproducts?
- Design : Use DoE (Design of Experiments) to vary solvent polarity, catalyst loading, and temperature. For a related chromene-carbonitrile, a central composite design identified ethanol/piperidine (1:0.05 molar ratio) as optimal, reducing byproduct formation by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
